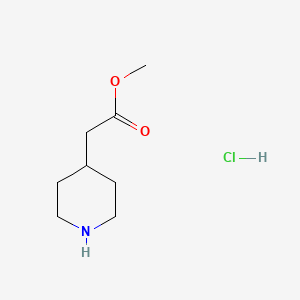

Methyl 2-(piperidin-4-yl)acetate hydrochloride

描述

属性

IUPAC Name |

methyl 2-piperidin-4-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDFGZYGJGDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593633 | |

| Record name | Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81270-37-3 | |

| Record name | Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-Piperidyl)acetate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Alkylation/Esterification of Piperidine Derivatives

The most common synthetic approach involves the alkylation or esterification of piperidine derivatives, particularly 4-substituted piperidines, with methyl acetate or methyl chloroacetate under controlled conditions.

- Typical Reaction : 4-methylpiperidine or piperidin-4-yl derivatives react with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.

- Solvents : Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to maintain reaction efficiency.

- Salt Formation : The free base product is converted to the hydrochloride salt by treatment with gaseous HCl or aqueous HCl in solvents like diethyl ether.

- Purification : Recrystallization or column chromatography is employed to achieve high purity.

Analytical Confirmation : Purity and structure are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and elemental analysis.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation/Esterification | 4-methylpiperidine + methyl chloroacetate + base (NaH or K2CO3) in THF/DCM | Formation of methyl 2-(4-methylpiperidin-4-yl)acetate |

| Salt Formation | Treatment with HCl gas or aqueous HCl in diethyl ether | Formation of hydrochloride salt |

| Purification | Recrystallization or chromatography | High purity compound (>95%) |

Transfer Hydrogenation Route for Piperidine Carboxylic Acid Derivatives

An alternative method involves the conversion of piperidine-4-carboxylic acid to its methylated derivative via transfer hydrogenation, followed by salt formation.

- Process : Piperidine-4-carboxylic acid is reacted with formaldehyde under transfer hydrogenation conditions using a palladium or platinum catalyst on charcoal.

- Conditions : The reaction is conducted in aqueous acidic media (e.g., formic acid) at elevated temperatures (90–95 °C) under ambient pressure.

- Product : 1-methylpiperidine-4-carboxylic acid is obtained, which can be converted to the hydrochloride salt.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Transfer Hydrogenation | Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst + formic acid, heat to 90–95 °C | 1-methylpiperidine-4-carboxylic acid |

| Salt Formation | Treatment with HCl | Hydrochloride salt formation |

Hydrolysis and Esterification of Piperidyl Acetamide Derivatives

Though more commonly applied to related compounds like methyl phenidate hydrochloride, this two-step process can be adapted for methyl 2-(piperidin-4-yl)acetate hydrochloride synthesis.

- Stage 1 : Acidic hydrolysis of piperidyl acetamide derivatives using 20% aqueous hydrochloric acid at reflux temperature (2–6 hours) to yield the corresponding piperidyl acetic acid.

- Stage 2 : Esterification of the piperidyl acetic acid with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form the methyl ester.

- Salt Formation : Subsequent treatment with alcoholic hydrochloric acid (e.g., HCl in isopropyl alcohol) precipitates the hydrochloride salt.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | Piperidyl acetamide + 20% HCl, reflux 2–6 h | Piperidyl acetic acid |

| Esterification | Piperidyl acetic acid + methanol + acid catalyst (thionyl chloride) | Methyl ester formation |

| Salt Formation | Treatment with HCl in isopropyl alcohol | Hydrochloride salt precipitation |

| Method | Advantages | Limitations | Typical Purity Achieved |

|---|---|---|---|

| Direct Alkylation/Esterification | Straightforward, well-established, scalable | Requires anhydrous conditions, base handling | >95% |

| Transfer Hydrogenation | Mild conditions, selective methylation | Requires catalyst and formaldehyde handling | High, dependent on catalyst efficiency |

| Hydrolysis + Esterification | Allows use of stable amide precursors | Multi-step, longer reaction times | >99% (with purification) |

- The direct alkylation method is widely used due to its simplicity and efficiency, with purification by recrystallization yielding high-purity hydrochloride salts suitable for pharmaceutical use.

- Transfer hydrogenation offers a selective methylation route under mild conditions, beneficial for sensitive substrates.

- The hydrolysis and esterification approach, while more complex, provides a route to high-purity products and is adaptable to various piperidine derivatives.

- Analytical techniques such as ¹H and ¹³C NMR confirm the presence of characteristic piperidine ring protons (δ 1.4–2.8 ppm) and methyl ester protons (δ 3.6–3.8 ppm).

- HPLC with UV detection at 210–220 nm is standard for purity assessment, often achieving >95% purity.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., [M+H]⁺ at m/z ~208).

化学反应分析

Types of Reactions

Methyl 2-(piperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Organic Synthesis

Methyl 2-(piperidin-4-yl)acetate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Esterification : Used to form esters from carboxylic acids and alcohols.

- Nucleophilic Substitution : Acts as a nucleophile in substitution reactions, facilitating the formation of more complex molecules.

This versatility is crucial for developing pharmaceuticals and other specialty chemicals.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the following areas:

- Neurological Disorders : Studies indicate that this compound may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. It has shown promise in inhibiting apoptosis in neuronal cells under oxidative stress conditions.

- Anti-inflammatory Properties : Research has demonstrated significant anti-inflammatory effects, suggesting its application in managing diseases characterized by chronic inflammation.

- Antitumor Activity : Preliminary studies indicate that this compound can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have illustrated the biological activities of this compound:

Neuroprotective Effects

A study highlighted that this compound exhibited neuroprotective properties by reducing cell death in neuronal cultures exposed to oxidative stress. This suggests a potential role in therapies for neurodegenerative diseases.

Anti-inflammatory Activity

Another investigation focused on the compound's ability to downregulate pro-inflammatory cytokines in cellular models. These findings imply its utility in treating inflammatory disorders such as arthritis or other chronic inflammatory conditions.

Antitumor Activity

Research indicated that this compound could inhibit the proliferation of specific cancer cell lines. This positions it as a promising lead compound for further investigation in oncology.

作用机制

The mechanism of action of Methyl 2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Receptor Binding: Interaction with neurotransmitter receptors.

Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Signal Transduction: Modulation of signal transduction pathways, leading to changes in cellular responses.

相似化合物的比较

Similar Compounds

Methylphenidate Hydrochloride: A stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).

Methyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride: A compound with similar structural features but different pharmacological properties.

Uniqueness

Methyl 2-(piperidin-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

生物活性

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is primarily explored for its potential therapeutic effects, including neuropharmacological applications and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

- Neuropharmacological Effects : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting potential applications in treating infections.

The mechanism of action involves interactions with specific molecular targets, influencing various biochemical processes. It can act as either an inhibitor or activator of certain enzymes, depending on the context of its application.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives. The following table summarizes these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(piperidin-4-yl)acetate | Lacks additional functional groups | Simpler structure, less reactive |

| Methyl 3-(piperidin-4-yl)propanoate | Different alkyl chain length | Distinct pharmacological profile |

| Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate hydrochloride | Contains a sulfanyl group | Enhanced reactivity and biological properties |

This comparative analysis highlights the unique chemical reactivity and biological properties of this compound, particularly its specific substitution pattern.

Antimicrobial Activity

A study examining various piperidine derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Studies

In neuropharmacology, this compound has been investigated for its effects on serotonin receptors. A related compound was noted for its ability to block serotonin receptor signaling in vivo, indicating a potential role in modulating mood and anxiety disorders .

常见问题

Q. What are the key physicochemical properties of methyl 2-(piperidin-4-yl)acetate hydrochloride, and how do they influence experimental design?

Answer: The compound (C₇H₁₄ClNO₂, MW 179.64 g/mol) is a hydrochloride salt with a piperidine ring and ester group. Key properties include:

- Solubility : Highly soluble in polar solvents (water, methanol) due to ionic chloride and polar ester groups, but less soluble in non-polar solvents .

- Stability : Hydroscopic; requires storage in anhydrous conditions at 2–8°C to prevent hydrolysis of the ester moiety .

- pKa : Estimated pKa of the piperidine nitrogen is ~10.5, making it protonated under physiological pH, which affects receptor binding in pharmacological studies .

Q. Experimental Design Implications :

Q. What are the standard synthetic routes for this compound, and how do yields vary with reaction conditions?

Answer: Two primary routes are documented:

Esterification of Piperidine-4-acetic Acid :

- React piperidine-4-acetic acid with methanol under acidic catalysis (HCl gas). Yield: 60–75% .

- Key Challenge : Over-acidification can degrade the piperidine ring.

Reductive Amination :

Q. How does the hydrochloride salt form impact solubility and bioavailability in preclinical studies?

Answer:

- Solubility : The hydrochloride salt increases aqueous solubility (critical for in vivo assays) but may reduce membrane permeability due to high polarity .

- Bioavailability : Salt formation improves oral absorption in rodent models by enhancing dissolution rates. However, ester hydrolysis in plasma generates free piperidine-4-acetic acid, requiring pharmacokinetic monitoring .

Q. Methodological Note :

- Use phosphate-buffered saline (PBS, pH 7.4) for solubility assays to mimic physiological conditions .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing impurities in this compound?

Answer:

- HPLC-MS : Detects hydrolyzed byproducts (e.g., piperidine-4-acetic acid) and residual solvents. Use a C18 column with 0.1% formic acid in water/acetonitrile gradient .

- NMR : ¹H NMR (D₂O) identifies ester hydrolysis (loss of methyl singlet at δ 3.6 ppm) and piperidine ring integrity (multiplet at δ 2.8–3.2 ppm) .

- Karl Fischer Titration : Quantifies moisture content (>0.5% indicates instability) .

Q. How does the compound’s reactivity with nucleophiles influence its utility in medicinal chemistry?

Answer:

- Ester Reactivity : The methyl ester undergoes transesterification or hydrolysis with nucleophiles (e.g., amines, thiols), enabling prodrug strategies. For example, coupling with peptide motifs enhances tissue targeting .

- Piperidine Ring : The secondary amine participates in Schiff base formation or alkylation, useful for creating derivatives with enhanced CNS penetration .

Q. Experimental Caution :

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Q. How is this compound utilized as a building block in drug discovery, particularly for CNS targets?

Answer:

- Neurological Applications : The piperidine moiety mimics neurotransmitters (e.g., dopamine, serotonin), making it a key scaffold for dopamine D₂/D₃ receptor ligands .

- Case Study : Derivatives with substituted aryl groups on the piperidine ring showed nanomolar affinity for σ-1 receptors in Alzheimer’s models .

Q. Synthetic Example :

Q. How can researchers resolve contradictory data on reaction yields or biological activity across studies?

Answer:

- Root Causes :

- Mitigation Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。